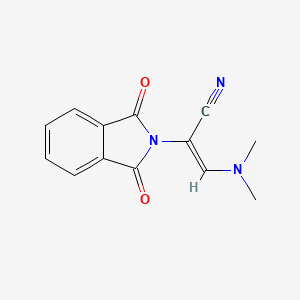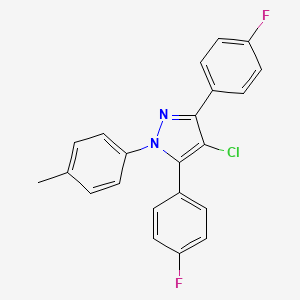
3,5-bis(3-bromophenyl)-4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(3-bromophenyl)-4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple halogenated phenyl groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3-bromophenyl)-4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the pyrazole ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Industry: The compound may find applications in materials science, particularly in the development of new polymers or advanced materials.
Mechanism of Action
The mechanism by which 3,5-bis(3-bromophenyl)-4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazole exerts its effects is not well-understood. its molecular structure suggests that it could interact with various biological targets, such as enzymes or receptors, through binding interactions. The specific pathways involved would depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(3-bromophenyl)-4-chloro-1-(4-methylphenyl)-1H-pyrazole: Similar structure but with a different substitution pattern on the phenyl ring.
3,5-bis(3-bromophenyl)-4-chloro-1-(3-chlorophenyl)-1H-pyrazole: Lacks the methyl group present in the original compound.
3,5-bis(3-bromophenyl)-4-chloro-1-(4-chlorophenyl)-1H-pyrazole: Similar but with a different position of the chlorine atom on the phenyl ring.
Uniqueness
The uniqueness of 3,5-bis(3-bromophenyl)-4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazole lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs
Conclusion
This compound is a compound with a complex structure and potential applications in various scientific fields. While detailed information on its synthesis, reactions, and applications is limited, its unique structure makes it an interesting subject for further research and exploration.
Properties
Molecular Formula |
C22H14Br2Cl2N2 |
|---|---|
Molecular Weight |
537.1 g/mol |
IUPAC Name |
3,5-bis(3-bromophenyl)-4-chloro-1-(3-chloro-4-methylphenyl)pyrazole |
InChI |
InChI=1S/C22H14Br2Cl2N2/c1-13-8-9-18(12-19(13)25)28-22(15-5-3-7-17(24)11-15)20(26)21(27-28)14-4-2-6-16(23)10-14/h2-12H,1H3 |
InChI Key |
KHQFLYGFIYJBCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=CC(=CC=C3)Br)Cl)C4=CC(=CC=C4)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[(3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-ethoxyphenol](/img/structure/B10931552.png)
![1-benzyl-N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931553.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-(difluoromethoxy)benzamide](/img/structure/B10931573.png)
![[6-(Furan-2-yl)-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl](piperidin-1-yl)methanone](/img/structure/B10931578.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N,4,5-trimethylthiophene-2-carboxamide](/img/structure/B10931590.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10931599.png)
![2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10931607.png)
![N-{4-chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10931608.png)

![6-cyclopropyl-1-propyl-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931611.png)
![1-(2-chloro-4-fluorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B10931614.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-1-[1-(3-ethoxy-4-hydroxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]prop-2-en-1-one](/img/structure/B10931619.png)
